molecular formula C16H12N2 B1217406 Cryptolepine CAS No. 480-26-2

Cryptolepine

Cat. No.: B1217406
CAS No.: 480-26-2
M. Wt: 232.28 g/mol
InChI Key: KURWKDDWCJELSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptolepine is an organic heterotetracyclic compound that is 5H-indolo[3,2-b]quinoline in which the hydrogen at position N-5 is replaced by a methyl group. It has a role as an antimalarial, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent and a cysteine protease inhibitor. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound and an indole alkaloid.

Properties

CAS No.

480-26-2

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methylindolo[3,2-b]quinoline

InChI

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3

InChI Key

KURWKDDWCJELSV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3

480-26-2

Related CAS

72782-09-3 (mono-hydrochloride)

Synonyms

10H-Indolo(3,2-b)quinoline
5-methylquinolo(2',3'-3,2)indole
cryptolepine
cryptolepine monohydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methylquindolinium hydroiodide (1.5 g, 4.2 mmol) from Example 3 was shaken with a 5% solution of Na2CO3 (100 mL) and extracted with chloroform (2×200 mL). The extract of the free base was purified on a basic alumina column using chloroform to elute the quindoline impurity; elution with 1-2% methanol in chloroform gave 0.5 g of the title compound as a purple solid, mp 178-180° C. [lit 166-169° C. (Gellert, E.; Raymond-Hamet; Schlittler, E. Helv. Chim. Acta 1951, 34, 642-651)]; 1H NMR (DMSO-d6) δ 8.92 (s, H11), 8.50 (d, J=9.2, 1H, H4), 8.47 (d, J=8.4, 1H, H6), 8.38 (d, J=8.4, 1H, H1), 7.89 (t, J=7.6, 1H, H3), 7.69-7.64 (m, 2H, H2 and H9), 7.52 (t, J=8.4, 1H, H8), 7.02 (t, J=8.4, 1H, H7), 4.90 (s, 3H, NCH3); 13C NMR (DMSO-d6) δ 160.46, 144.76, 138.96, 132.56, 130.13, 129.47, 128.66, 126.15, 124.97, 124.26, 123.60, 119.30, 116.36, 116.23, 113.64, 38.73.
Name
5-Methylquindolinium hydroiodide
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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